Silane, (1,1-dimethylethyl)ethoxydimethyl-

Descripción general

Descripción

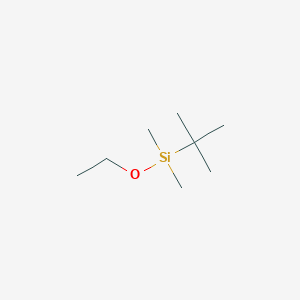

Silane, (1,1-dimethylethyl)ethoxydimethyl-, also known as (1,1-Dimethylethyl)ethoxydimethylsilane, is a chemical compound with the molecular formula C8H20OSi and a molecular weight of 160.3293 g/mol. This compound is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. It is commonly used in various chemical reactions and industrial applications due to its unique properties.

Métodos De Preparación

The synthesis of Silane, (1,1-dimethylethyl)ethoxydimethyl- typically involves the reaction of tert-butyl chloride with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product along with hydrochloric acid as a byproduct . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Silane, (1,1-dimethylethyl)ethoxydimethyl- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the compound into simpler silanes or other reduced silicon-containing species.

Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles such as halides or alkoxides.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Surface Modification

Silane Coupling Agents : Silanes like (1,1-dimethylethyl)ethoxydimethyl- are extensively used as coupling agents to improve the adhesion between organic polymers and inorganic substrates. They can modify surfaces to enhance properties such as hydrophobicity and chemical resistance.

Case Study : In a study on the adhesion properties of silane-treated glass fibers in polymer matrices, it was found that the incorporation of this silane significantly improved the bonding strength compared to untreated fibers. This enhancement is attributed to the formation of covalent bonds between the silane and the glass surface, leading to better mechanical properties in composite materials.

Polymer Chemistry

Crosslinking Agent : This silane compound can act as a crosslinking agent in polymer formulations. It promotes the formation of three-dimensional networks within polymer matrices, enhancing thermal stability and mechanical strength.

| Application | Effect |

|---|---|

| Crosslinking in silicone rubbers | Improved elasticity and thermal resistance |

| Enhancement in epoxy resins | Increased durability and chemical resistance |

Biomedical Applications

Biomaterial Coatings : The silane can be utilized in the development of coatings for biomedical devices. Its ability to bond with both organic and inorganic materials makes it ideal for creating surfaces that promote biocompatibility.

Case Study : Research has demonstrated that coatings made from (1,1-dimethylethyl)ethoxydimethyl- on titanium implants significantly enhance cell adhesion and proliferation. This is critical for improving the integration of implants with bone tissue.

Catalysis

Silane compounds are also employed as ligands or supports in catalytic processes. They can stabilize metal catalysts or enhance their activity by modifying their electronic properties.

| Catalytic Process | Role of Silane |

|---|---|

| Palladium-catalyzed reactions | Stabilizes palladium nanoparticles |

| Cross-coupling reactions | Acts as a promoter for reaction efficiency |

Environmental Applications

In environmental science, silanes are used in water treatment processes due to their ability to modify surfaces for improved pollutant adsorption.

Case Study : A study on wastewater treatment showed that using (1,1-dimethylethyl)ethoxydimethyl- modified activated carbon significantly increased the removal efficiency of heavy metals from contaminated water sources.

Mecanismo De Acción

The mechanism of action of Silane, (1,1-dimethylethyl)ethoxydimethyl- involves its ability to form stable silicon-carbon and silicon-oxygen bonds. These bonds are crucial in various chemical reactions and industrial processes. The compound can act as a precursor to other silicon-containing compounds, and its reactivity is influenced by the presence of the tert-butyl and ethoxy groups, which can stabilize or destabilize reaction intermediates .

Comparación Con Compuestos Similares

Silane, (1,1-dimethylethyl)ethoxydimethyl- can be compared with other similar compounds such as:

Silane, (1,1-dimethylethyl)(1-ethoxyethenyl)dimethyl-: This compound has a similar structure but with an additional ethoxyethenyl group, which can influence its reactivity and applications.

Silane, tert-butylethoxydimethyl-: This compound is structurally similar but may have different reactivity due to the absence of the ethoxy group.

The uniqueness of Silane, (1,1-dimethylethyl)ethoxydimethyl- lies in its specific combination of tert-butyl and ethoxy groups, which provide a balance of stability and reactivity that is useful in various applications.

Actividad Biológica

Silane, (1,1-dimethylethyl)ethoxydimethyl- (chemical formula: C8H20OSi), is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antioxidant applications. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Silane compounds are characterized by their silicon atoms bonded to organic groups. The specific structure of (1,1-dimethylethyl)ethoxydimethyl- silane includes two ethyl groups and two dimethyl groups attached to a silicon atom. This structure contributes to its reactivity and potential biological applications.

Antioxidant Activity

Research indicates that silane compounds exhibit significant antioxidant properties. For instance, a study evaluated the antioxidant capacity of various extracts containing silane derivatives. The results showed varying IC50 values, indicating the concentration required to inhibit 50% of free radicals:

| Extract Type | IC50 Value (µg/mL) |

|---|---|

| Ethanol Extract | 89.16 ± 0.0219 |

| Methanol Extract | 90.72 ± 0.0894 |

| n-Hexane Extract | 336.18 ± 0.0984 |

These findings suggest that silane derivatives can act as moderate antioxidants, making them potential candidates for further development in therapeutic applications against oxidative stress-related diseases .

Antibacterial Activity

The antibacterial properties of silane compounds have also been investigated. A study assessed the minimum inhibitory concentration (MIC) of various extracts against common bacterial strains:

| Extract Type | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |

|---|---|---|

| n-Hexane Extract | >625 | >625 |

| Ethanolic Extract | 625 | >625 |

| Methanolic Extract | 625 | >625 |

The results indicated that while some extracts showed weak antibacterial activity against Staphylococcus aureus and Escherichia coli, further modifications to the silane structure could enhance these properties .

Macrophage Polarization Study

A notable study explored the effects of a silane-based endodontic irrigant on macrophage polarization in a rat model. The findings demonstrated that treatment with the silane compound resulted in a significant decrease in inflammatory markers such as IL-6 and an increase in anti-inflammatory markers like IL-10 over time:

- IL-6 Levels : Decreased from baseline values significantly after treatment.

- IL-10 Levels : Increased significantly in treated groups compared to controls.

This suggests that silanes may play a role in modulating immune responses, potentially aiding in tissue repair and inflammation control .

Safety and Toxicity Considerations

While the biological activities of silanes are promising, safety assessments are crucial. According to regulatory guidelines, comprehensive health effects studies are required for substances like silane, including evaluations of mutagenicity, reproductive effects, and developmental toxicity . Current literature indicates that while some silanes exhibit low toxicity profiles, further studies are necessary to establish safety parameters fully.

Propiedades

IUPAC Name |

tert-butyl-ethoxy-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20OSi/c1-7-9-10(5,6)8(2,3)4/h7H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYXWBBROYOLIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.